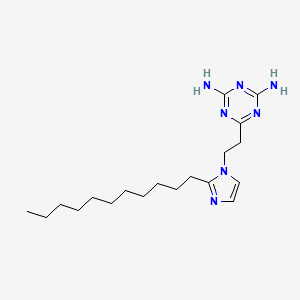
Fluorene-9,9-dipropionitrile
Descripción general
Descripción
Fluorene-9,9-dipropionitrile is a chemical compound with the molecular formula C19H16N2. It has a molecular weight of 272.3 g/mol .
Synthesis Analysis
While specific synthesis methods for Fluorene-9,9-dipropionitrile were not found, there are related compounds such as 9-fluorenones that can be synthesized from 9H-fluorenes by aerobic oxidation under ambient conditions in the presence of KOH in THF .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Fluorene-9,9-dipropionitrile has been synthesized via nucleophilic addition reaction, offering a high yield product. X-ray analysis shows the fluorene system's rings are almost coplanar, with the propionitrile groups perpendicular to the fused-ring system, indicating symmetrical molecular structure (Yuanqiang Hu, 2013).
Photophysical Properties for Optical Applications
Research on diphenylaminofluorene-based materials has demonstrated their significant potential in optical applications due to their remarkable linear and two-photon photophysical properties. These materials exhibit large two-photon absorption cross-sections, which are crucial for applications in photonic devices and materials (K. Belfield et al., 2004).
Applications in Organic Electronics
Fluorene derivatives have been explored for their spectral properties as two-photon fluorescent dyes, with investigations covering absorption, steady-state fluorescence, and excitation anisotropy in various solvents. These spectral characteristics are essential for the development of organic light-emitting diodes (OLEDs) and other photonic applications (K. Belfield et al., 2002).
Functional Materials Development
The synthesis and properties of polymers containing fluorene structures have been extensively studied for their application in functional materials. Fluorene compounds enhance thermal stability, reactivity, and UV-Vis spectrum properties, making them suitable for use in polymers, photosensitive materials, and OLED devices (Wang Ji-ping, 2011).
Photoreactive and Electroluminescent Materials
Fluorene-containing structures have been utilized in the synthesis of novel materials for photoreactive and electroluminescent applications. For instance, novel photo-induced coupling reactions of fluorenylidenemalononitrile have been reported, highlighting the versatility of fluorene derivatives in synthesizing materials with unique properties for advanced technological applications (Hong Jiang et al., 2002).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[9-(2-cyanoethyl)fluoren-9-yl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2/c20-13-5-11-19(12-6-14-21)17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10H,5-6,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWHDUMHYFLLER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCC#N)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196084 | |
| Record name | Fluorene-9,9-dipropionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorene-9,9-dipropionitrile | |
CAS RN |
4425-97-2 | |
| Record name | 9H-Fluorene-9,9-dipropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4425-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorene-9,9-dipropionitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,9'-Fluorenedipropionitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluorene-9,9-dipropionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-fluorene-9,9-dipropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.369 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



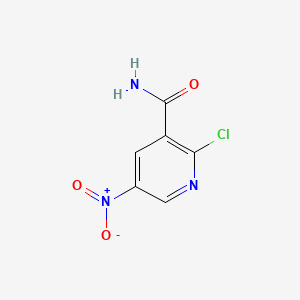


![4-[Bis(2-chloroethyl)amino]benzonitrile](/img/structure/B1345947.png)
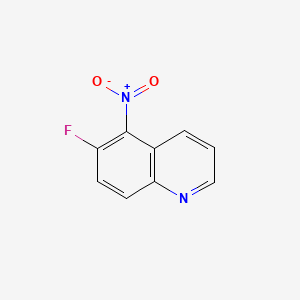

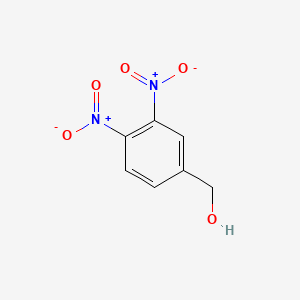




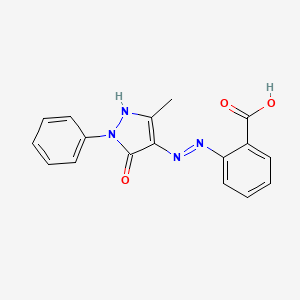
![Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1345962.png)
